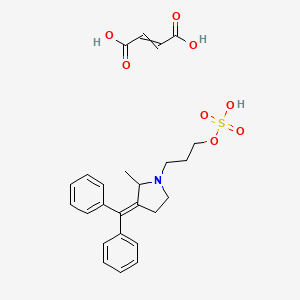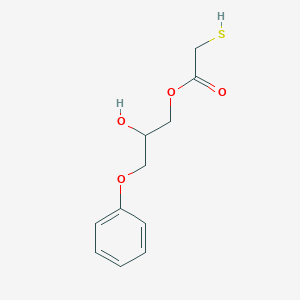
2-Hydroxy-3-phenoxypropyl sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-phenoxypropyl sulfanylacetate is an organic compound that features a hydroxyl group, a phenoxy group, and a sulfanylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-phenoxypropyl sulfanylacetate typically involves the reaction of 2-hydroxy-3-phenoxypropanol with sulfanylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures that the compound is produced efficiently and meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-phenoxypropyl sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phenoxy group can be reduced under specific conditions.
Substitution: The sulfanylacetate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-phenoxypropyl sulfanylacetate.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-phenoxypropyl sulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-phenoxypropyl sulfanylacetate involves its interaction with specific molecular targets and pathways. The hydroxyl and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, while the sulfanylacetate moiety can act as a nucleophile in biochemical reactions. These interactions can modulate various biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Similar structure but with an acrylate group instead of sulfanylacetate.
2-Hydroxy-3-phenoxypropyl methacrylate: Contains a methacrylate group.
2-Hydroxy-3-phenoxypropyl acetate: Features an acetate group.
Uniqueness
2-Hydroxy-3-phenoxypropyl sulfanylacetate is unique due to the presence of the sulfanylacetate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
64730-83-2 |
|---|---|
Molecular Formula |
C11H14O4S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
(2-hydroxy-3-phenoxypropyl) 2-sulfanylacetate |
InChI |
InChI=1S/C11H14O4S/c12-9(7-15-11(13)8-16)6-14-10-4-2-1-3-5-10/h1-5,9,12,16H,6-8H2 |
InChI Key |
CWYRBOYUSBAYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(COC(=O)CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


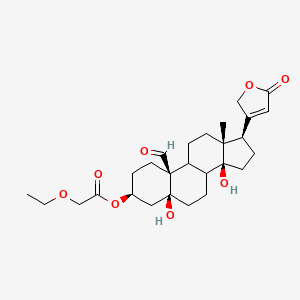
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
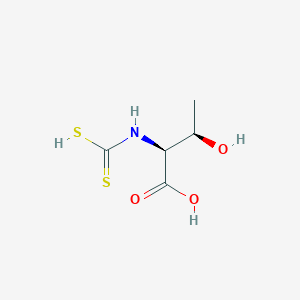
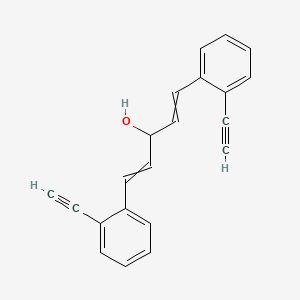
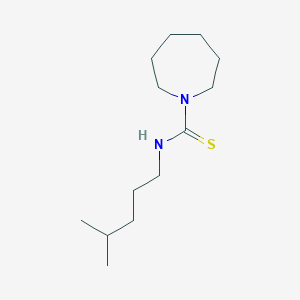


![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)
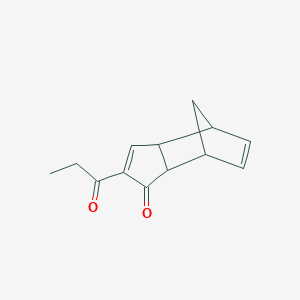

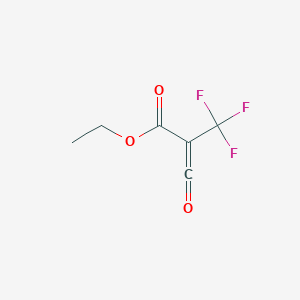
![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
